molecular formula C19H15FN2O5 B2824054 (Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 912791-77-6

(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2824054
CAS No.: 912791-77-6
M. Wt: 370.336
InChI Key: FVZCYBDWPDFOBF-QOCHGBHMSA-N
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Description

(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide (CAS 912791-77-6) is a synthetic organic compound featuring a benzopyran core and a fluorophenyl carboxamide substitution, making it a candidate for further study in medicinal chemistry and pharmaceutical research . The compound's structural modifications, including the acetyloxyimino and methoxy groups, are key contributors to its potential reactivity and binding properties . The presence of the fluorine atom is known to enhance metabolic stability, while the methoxy group influences the electronic distribution and solubility, which are critical parameters for drug-like behavior . This compound belongs to a class of molecules that have demonstrated a variety of biological activities, including antimicrobial and potential anticancer properties, positioning it as a valuable intermediate or bioactive molecule for the development of novel therapeutic agents . Proper handling and storage are recommended due to the presence of sensitive functional groups . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(Z)-[3-[(3-fluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5/c1-11(23)27-22-19-15(18(24)21-14-7-4-6-13(20)10-14)9-12-5-3-8-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZCYBDWPDFOBF-QOCHGBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article provides an overview of the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a chromene core structure that is modified with various functional groups. The synthesis involves several steps, including the formation of the acetoxyimino group and the introduction of the 3-fluorophenyl and methoxy groups.

Synthesis Overview

  • Starting Materials : Key precursors include chromene derivatives and fluorinated aromatic compounds.
  • Synthetic Pathway : The synthesis typically involves:
    • Formation of the acetoxyimino moiety through reaction with acetic anhydride.
    • Introduction of the 3-fluorophenyl group via nucleophilic substitution.
    • Final modifications to achieve the desired carboxamide functionality.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • HepG2 Cells : IC50 values ranging from 2.62 to 4.85 μM indicate potent activity comparable to established chemotherapeutics like doxorubicin .
  • HeLa Cells : Similar potency was observed, suggesting a broad spectrum of anticancer activity.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays:

  • Effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Further exploration into its mechanism revealed inhibition of specific enzymes critical for bacterial survival.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways:

  • Inhibition of pro-inflammatory cytokines was noted in cell culture experiments, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A detailed investigation revealed that derivatives similar to this compound showed enhanced binding affinity to CK2 enzyme active sites, correlating with their anticancer efficacy .
  • Antimicrobial Testing : A comprehensive evaluation against Gram-positive and Gram-negative bacteria demonstrated effective inhibition, suggesting a broad-spectrum antimicrobial potential.

Data Table: Biological Activities Summary

Activity TypeCell Line/PathogenIC50 (μM)Reference
AnticancerHepG22.62 - 4.85
AnticancerHeLa0.39 - 0.75
AntimicrobialStaphylococcus aureus<10
Anti-inflammatoryCytokine InhibitionN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Scaffold

Compound A : (Z)-N-Acetyl-8-Methoxy-2-(Phenylimino)-2H-Chromene-3-Carboxamide (CAS 324525-90-8)
  • Key Differences: Lacks the 3-fluorophenyl group (replaced by phenyl). Acetyl group instead of acetoxyimino at position 2.
  • Implications: The phenyl group (electron-neutral) may reduce dipole interactions compared to the 3-fluorophenyl substituent. Acetyl vs.
Compound B : (Z)-N-Acetyl-8-Ethoxy-2-(p-Tolylimino)-2H-Chromene-3-Carboxamide (CAS 313234-37-6)
  • Key Differences: 8-Ethoxy instead of 8-methoxy. p-Tolylimino (4-methylphenyl) group instead of 3-fluorophenyl.
  • The methyl group on p-tolyl introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .

Variations in Aromatic Substituents

Compound C : (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)Imino]-2H-Chromene-3-Carboxamide (CAS 400878-30-0)
  • Key Differences: 3-Methoxyphenyl imino and 2-methoxyphenyl carboxamide substituents.
  • Implications :
    • Methoxy groups are electron-donating, enhancing resonance stabilization but reducing electrophilicity compared to fluorine.
    • Dual methoxy substitutions may improve solubility but reduce affinity for hydrophobic binding pockets .
Compound D : Cl-4AS-1 (N-(2-Chlorophenyl)-1,4a,6a-Trimethyl-2-Oxo-...-Carboxamide)
  • Key Differences: 2-Chlorophenyl substituent instead of 3-fluorophenyl. Non-chromene scaffold (indenoquinoline core).
  • Implications: Chlorine’s larger atomic radius and higher electronegativity may alter binding kinetics compared to fluorine. The indenoquinoline scaffold provides a rigid structure, contrasting with the planar chromene system .

Electronic and Steric Effects

Feature Target Compound Compound B Compound C
8-Position Substituent Methoxy (-OCH₃) Ethoxy (-OCH₂CH₃) N/A
Aromatic Group 3-Fluorophenyl (electron-withdrawing) p-Tolyl (electron-donating) 3-Methoxyphenyl (electron-donating)
Key Functional Group Acetoxyimino (Z-configuration) Acetyl Methoxy carboxamide
Lipophilicity (Predicted) Moderate (logP ~3.5) Higher (logP ~4.0) Lower (logP ~2.8)

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